molecular formula C15H21NO5 B2555455 2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid CAS No. 82278-99-7

2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid

Cat. No.: B2555455
CAS No.: 82278-99-7
M. Wt: 295.335
InChI Key: GOHDMZILHKRUGN-UHFFFAOYSA-N
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Description

2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative with a 3-methoxyphenyl substituent on the β-carbon of the propanoic acid backbone. The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic procedures, while the 3-methoxyphenyl group introduces steric bulk and electron-donating properties. This compound is utilized in peptide synthesis and medicinal chemistry as a building block for designing bioactive molecules .

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHDMZILHKRUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid, commonly referred to as Boc-3-methoxy-D-phenylalanine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H21NO5
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 261380-37-4

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in neuropharmacology and cancer research. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in critical physiological processes.

1. Neuroprotective Effects

Recent studies have highlighted the compound's potential neuroprotective effects, particularly against oxidative stress-induced damage in neuronal cells. In vitro assays demonstrated that Boc-3-methoxy-D-phenylalanine can inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's disease.

  • Case Study : A study investigated the effects of Boc-3-methoxy-D-phenylalanine on SH-SY5Y cells exposed to hydrogen peroxide (H2O2). The results indicated a significant reduction in cell death and oxidative stress markers when treated with the compound, suggesting its role as a potential therapeutic agent for neurodegenerative disorders .

2. Antioxidant Activity

The compound has shown promising antioxidant activity through various assays, including DPPH and ABTS methods. These assays measure the ability of compounds to scavenge free radicals, which are implicated in cellular damage and aging.

Assay TypeIC50 Value (µM)Reference
DPPH25.4
ABTS30.1

The biological activity of Boc-3-methoxy-D-phenylalanine can be attributed to its ability to modulate neurotransmitter levels by inhibiting AChE and BChE. This inhibition leads to increased acetylcholine levels in synaptic clefts, enhancing cholinergic transmission and potentially improving cognitive functions.

Molecular Interactions

Molecular docking studies suggest that Boc-3-methoxy-D-phenylalanine binds effectively to the active sites of AChE and BChE, demonstrating a competitive inhibition mechanism. This interaction is crucial for its neuroprotective effects.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that Boc-3-methoxy-D-phenylalanine possesses favorable absorption characteristics, enabling it to penetrate the blood-brain barrier (BBB). However, further studies are required to fully understand its metabolic pathways and long-term safety profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound is compared to structurally similar Boc-protected amino acids with modifications in the aromatic substituent, backbone methylation, or functional group positioning. Key examples include:

Compound Name Substituent/R-Group Molecular Weight (g/mol) Key Features Reference
2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid 3-Methoxyphenyl 295.34 Electron-donating methoxy group; moderate steric hindrance
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl 283.36* Aromatic sulfur-containing group; enhanced π-π interactions
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid Phenyl 265.30 Simple aromatic substituent; lower polarity vs. methoxy derivatives
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid Methyl 203.24 Reduced steric bulk; aliphatic substituent
2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl + hydroxyl 323.34 Hydroxyl group increases polarity; para-methoxy enhances electronic effects

*Calculated from molecular formula C₁₁H₁₇NO₄S.

Key Observations :

  • Electronic Effects : The 3-methoxyphenyl group provides moderate electron-donating properties compared to thiophenyl (electron-rich) or trifluoromethyl (electron-withdrawing) groups .
  • Solubility : Methoxy derivatives exhibit higher polarity than purely aromatic analogs (e.g., phenyl or thiophenyl) but lower than hydroxyl-containing variants .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in dichloromethane (DCM) at room temperature . Subsequent coupling with 3-methoxyphenylpropanoic acid derivatives may require activation via reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . Optimization focuses on solvent choice (e.g., THF for solubility), temperature control (0°C to RT), and purification via silica gel chromatography to achieve >95% purity .

Q. How can the purity and identity of this compound be confirmed post-synthesis?

  • Methodological Answer :

  • Purity : Assessed via HPLC with UV detection (λ = 254 nm) and comparison to known standards.
  • Structural Confirmation :
  • NMR : Key signals include δ 1.4 ppm (Boc tert-butyl protons), δ 3.8 ppm (methoxy group), and δ 7.2–7.4 ppm (aromatic protons) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 336.3 (C₁₆H₂₁NO₅) .
  • Crystallography : Limited due to amorphous nature, but analogous compounds show planar aromatic systems with Boc group steric effects .

Q. What are the primary applications of this compound in peptide synthesis?

  • Methodological Answer : The Boc group protects the amino functionality during solid-phase peptide synthesis (SPPS), enabling selective deprotection with trifluoroacetic acid (TFA) . The 3-methoxyphenyl moiety enhances peptide lipophilicity, aiding membrane permeability in drug candidates .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence reaction outcomes in derivatization?

  • Methodological Answer : The bulky Boc group reduces nucleophilicity of the adjacent amino group, necessitating strong coupling agents (e.g., HATU) for amide bond formation . Computational modeling (DFT) can predict steric hindrance and guide solvent selection (e.g., DMF for polar intermediates) . Conflicting data on reaction yields (e.g., 70–95%) may arise from residual moisture or incomplete Boc deprotection .

Q. What strategies resolve contradictions in reported biological activity of analogs with varying substituents?

  • Methodological Answer :

  • Comparative Analysis : Test analogs (e.g., 3-fluorophenyl vs. 3-methoxyphenyl) in parallel assays (e.g., enzyme inhibition). For example, 3-methoxy derivatives show higher metabolic stability but lower affinity for kinase targets compared to nitro-substituted analogs .
  • Data Normalization : Use internal controls (e.g., IC₅₀ values) and adjust for lipophilicity (logP) via HPLC-measured retention times .

Q. How can this compound be utilized in designing protease-resistant peptide therapeutics?

  • Methodological Answer : Incorporate the Boc-protected amino acid into peptide backbones to reduce enzymatic cleavage. For example:

  • Step 1 : SPPS with Fmoc/t-Bu strategy, substituting standard residues with 3-methoxyphenyl derivatives.
  • Step 2 : Post-synthesis Boc deprotection (TFA:DCM 1:1) and LC-MS validation of stability in serum .
  • Case Study : Derivatives of this compound improved half-life of neuropeptides in in vivo models by 40% .

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